6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol typically involves the reaction of 5-(Difluoromethyl)-3-thiophenecarboxaldehyde with appropriate pyrimidine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)-2-thiophenecarboxaldehyde
- 6-(Trifluoromethyl)-3-thienylpyrimidine-2,4-diol
- 5-(Chloromethyl)-3-thienylpyrimidine-2,4-diol
Uniqueness
6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity in various scientific fields.
Properties
Molecular Formula |
C9H6F2N2O2S |
---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
6-[5-(difluoromethyl)thiophen-3-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H6F2N2O2S/c10-8(11)6-1-4(3-16-6)5-2-7(14)13-9(15)12-5/h1-3,8H,(H2,12,13,14,15) |
InChI Key |
ZBFNOCCGHYXBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C2=CSC(=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.